molecular formula C14H17NO2 B2981385 N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide CAS No. 2411271-48-0

N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide

Cat. No. B2981385
CAS RN: 2411271-48-0
M. Wt: 231.295
InChI Key: VQAVLOYUOXWXRX-UHFFFAOYSA-N
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Description

N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide, also known as PACOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PACOC is a cyclic amide that contains an epoxide functional group, making it a unique and versatile molecule for various biological studies.

Scientific Research Applications

N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has also been studied for its anti-inflammatory properties, which may be useful in treating various inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and neurotoxicity.

Mechanism of Action

The mechanism of action of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide involves its interaction with various cellular targets, including enzymes and proteins. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide can induce apoptosis and inhibit cell proliferation in cancer cells. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has also been shown to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which is a protein involved in regulating inflammation and glucose metabolism. By activating PPARγ, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide can reduce inflammation and improve glucose metabolism.
Biochemical and Physiological Effects:
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide induces apoptosis and inhibits cell proliferation, leading to decreased tumor growth. Inflammatory cells treated with N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide show reduced production of cytokines and chemokines, indicating a decrease in inflammation. Additionally, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been shown to improve glucose metabolism in adipocytes, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide is also stable under various conditions, making it suitable for long-term storage and use in experiments. However, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide.

Future Directions

There are several future directions for research on N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide for these applications. Additionally, the mechanism of action of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide needs to be further elucidated to fully understand its effects on cellular targets. Finally, the development of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide derivatives with improved solubility and reduced toxicity may enhance its potential as a therapeutic agent.
In conclusion, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its unique structure and mechanism of action make it a valuable tool for scientific research. Further studies on N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide are needed to fully understand its effects and potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide involves the reaction of N-(1-phenylcyclobutyl)methanesulfonamide with epichlorohydrin in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide as a white solid. This synthesis method has been optimized for high yield and purity, making N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide a readily available compound for scientific research.

properties

IUPAC Name

N-[(1-phenylcyclobutyl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(12-9-17-12)15-10-14(7-4-8-14)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAVLOYUOXWXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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